7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . The reaction conditions can be adjusted to favor the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives, with trifluoroacetic acid predominantly forming the 5-difluoromethyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involving nucleophilic substitution at the difluoromethyl group.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine ring.
Cyclization Reactions: Formation of additional heterocyclic rings through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antibacterial, antifungal, and antitumor activities.
Medicine: Potential use in developing new pharmaceuticals, particularly for treating infections and cancer.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, leading to increased biological activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in the position of the difluoromethyl group.
Other Pyrazolo[1,5-a]pyrimidines: Including those with different substituents at various positions on the ring.
Uniqueness
7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the difluoromethyl group enhances its lipophilicity, binding affinity, and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N4/c1-5-2-7(8(10)11)15-9(14-5)6(3-12)4-13-15/h2,4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKHGVSSAWYYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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